CID 3454

描述

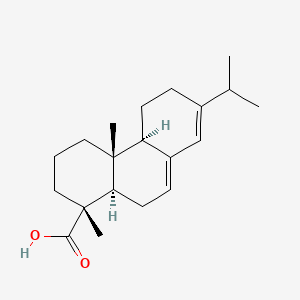

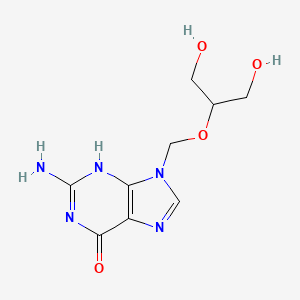

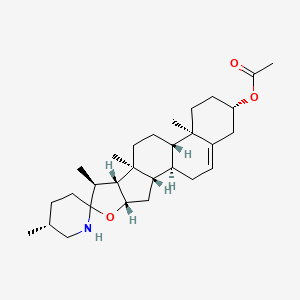

2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)-3H-purin-6-one is a useful research compound. Its molecular formula is C9H13N5O4 and its molecular weight is 255.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)-3H-purin-6-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)-3H-purin-6-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

生物过程研究

CID 是研究各种生物过程的宝贵工具,它提供对蛋白质功能的控制,具有前所未有的精度和时空分辨率 (Voss, Klewer, & Wu, 2015)。

诱导基因调控和编辑

CID 技术,例如 PROTAC-CID,被开发用于诱导基因调控和编辑,在生物医学研究和潜在的体内基因激活中具有应用 (Ma 等人,2023)。

控制蛋白质-蛋白质相互作用和定位

CID 提供了一种在活细胞中控制蛋白质定位和相互作用的方法,可用于研究动态生物过程,例如细胞信号网络 (Aonbangkhen 等人,2018)。

解决细胞生物学中的问题

CID 帮助解决了细胞生物学中的许多问题,尤其是在理解脂质第二信使和小 GTP 酶方面,通过提供对信号传导悖论的见解 (DeRose、Miyamoto 和 Inoue,2013)。

农业中的水资源利用效率和生产力

在不同的背景下,CID 作为碳同位素歧视,被用作提高大麦等作物的用水效率和生产力的选择标准 (Anyia 等人,2007)。

质谱中的碎裂技术

CID 也是质谱中的一种技术,例如碰撞诱导解离,用于在复杂样品分析中产生碎片产物 (Zhang 等人,2009)。

作用机制

Target of Action

Ganciclovir’s primary target is the viral DNA polymerase . This enzyme plays a crucial role in the replication of viral DNA, making it a key target for antiviral drugs .

Mode of Action

The primary mechanism of ganciclovir action against CMV is the inhibition of viral DNA replication . This is achieved by ganciclovir-5’-triphosphate (ganciclovir-TP), which includes a selective and potent inhibition of the viral DNA polymerase .

Biochemical Pathways

The biochemical pathway primarily affected by ganciclovir is the viral DNA replication pathway . By inhibiting the viral DNA polymerase, ganciclovir prevents the virus from replicating its DNA, thereby halting the spread of the virus within the host .

Pharmacokinetics

Ganciclovir has a bioavailability of 5% when administered orally . It is metabolized by guanylate kinase, a product of the CMV UL97 gene . The elimination half-life of ganciclovir is between 2.5 to 5 hours, and it is primarily excreted by the kidneys .

Result of Action

The result of ganciclovir’s action is the inhibition of CMV replication . This reduces the spread of the virus within the host, alleviating the symptoms of the infection and preventing further complications .

Action Environment

The efficacy and stability of ganciclovir can be influenced by various environmental factors. For instance, the presence of the CMV UL97 gene product is necessary for the metabolism of ganciclovir . Additionally, the drug’s effectiveness can be affected by the patient’s renal function, as ganciclovir is primarily excreted by the kidneys .

生化分析

Biochemical Properties

CID 3454 interacts with various enzymes and proteins within the cell. It is a guanosine analogue, which means it can be incorporated into the growing DNA chain during replication. Once incorporated, it causes premature termination of the DNA chain, thereby inhibiting viral replication .

Cellular Effects

This compound has significant effects on cellular processes. It is known to inhibit the replication of herpes viruses, which can have a profound effect on cellular function. This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its incorporation into the growing DNA chain during replication. As a guanosine analogue, it competes with natural nucleotides for incorporation into the DNA chain. Once incorporated, it causes premature termination of the DNA chain, effectively inhibiting viral replication .

Metabolic Pathways

This compound is involved in the nucleotide metabolism pathway, where it acts as a guanosine analogue. It competes with natural nucleotides for incorporation into the growing DNA chain during replication .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it is incorporated into the DNA chain during replication

属性

IUPAC Name |

2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)-3H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O4/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSCQMHQWWYFCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1COC(CO)CO)NC(=NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1COC(CO)CO)NC(=NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R,6S,6aS,8S,9R,10S,11aS,12S)-1-ethyl-8,10-dimethoxy-3-methyltetradecahydro-1H-3,6a,12-(epiethane[1,1,2]triyl)-7,9-methanonaphtho[2,3-b]azocine-6,11a-diol](/img/structure/B7781684.png)

![((1'R,2'R,5S,5'R,6'S,8a'S)-6'-hydroxy-5-(2-hydroxyethyl)-2',5',8a'-trimethyldecahydro-2'H,3H-spiro[furan-2,1'-naphthalene]-5,5'-diyl)dimethanol](/img/structure/B7781691.png)

![1-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid](/img/structure/B7781699.png)

![(S)-2-((1R,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carboxamido)-3-phenylpropanoic acid](/img/structure/B7781707.png)

![(8R,10aS)-4-(furan-2-yl)-1-methyl-2,6-dioxo-1,3,4,6,6a,7,8,10b-octahydro-2H-8,10a-epoxypyrido[2,1-a]isoindole-7-carboxylic acid](/img/structure/B7781723.png)

![(1S,2S,9R,10S,11R,15S,18R)-9,10,15,18-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B7781735.png)

![(1S,7R)-3-(2,4-dimethoxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid](/img/structure/B7781742.png)

![1H-pyrimido[4,5-c]pyridazin-5-one](/img/structure/B7781748.png)